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Abstract

ELN-441958 is a potent and selective, orally bioavailable, small-molecule competitive
antagonist of the bradykinin B1 receptor. The B1 receptor is a G-protein coupled receptor that
is typically upregulated during chronic inflammation and plays a significant role in mediating
chronic pain. This technical guide provides a comprehensive overview of the pharmacological
profile of ELN-441958, summarizing its binding affinity, in vitro and in vivo potency, selectivity,
and pharmacokinetic properties. Detailed methodologies for the key experiments are provided,
along with visualizations of the relevant signaling pathway and experimental workflows.

Introduction

The bradykinin B1 receptor is a key player in the pathophysiology of chronic pain and
inflammation. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by
inflammatory cytokines and tissue injury, making it a promising therapeutic target for chronic
inflammatory conditions. ELN-441958, a novel benzamide derivative, has been identified as a
high-affinity antagonist of the primate B1 receptor, exhibiting a favorable pharmacological and
pharmacokinetic profile for potential therapeutic development.

Mechanism of Action
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ELN-441958 functions as a competitive antagonist at the bradykinin B1 receptor. It selectively
binds to the B1 receptor, thereby blocking the binding of its endogenous agonist, des-Arg®-
bradykinin. This inhibition prevents the activation of downstream signaling pathways that lead
to the sensation of pain and potentiation of the inflammatory response.

Signaling Pathway of the Bradykinin B1 Receptor

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals
through the Gaq pathway. Upon agonist binding, Gaq activates phospholipase C (PLC), which
in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the
release of intracellular calcium stores. This increase in intracellular calcium, along with the
activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses
associated with pain and inflammation.

Cell Membrane
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Caption: Bradykinin B1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ELN-441958.

Table 1: In Vitro Binding Affinity and Functional Potency
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Cell

Parameter Species . ) Value Reference
LinelTissue
IMR-90 human

Ki (nM) Human fibroblast 0.26 £0.02 [1]
membranes

KB (nM) Human IMR-90 cells 0.12 £ 0.02 [1]

KB (nM) Rhesus Monkey - 0.24 £0.01 [1]

KB (nM) Rat - 15+04 [1]

KB (nM) Mouse - 14+ 4 [1]

Ki: Inhibitor constant, a measure of binding affinity. KB: Antagonist dissociation constant, a
measure of functional potency.

Table 2: Selectivity Profile

Selectivity vs.
Receptor ) Notes Reference
Human B1 (Ki)

No inhibition of

bradykinin-induced

Bradykinin B2 >10,000-fold ) o [1]
calcium mobilization
at 10 uM.
o Off-target activity
p-opioid >500-fold [2]
noted.

o Off-target activity
o-opioid >2000-fold [2]
noted.

ble 3: In Vivo Effi

Animal Model Species Endpoint EDso Reference
Carrageenan- Reversal of

induced thermal Rhesus Monkey thermal ~3 mg/kg (s.c.) [1]
hyperalgesia hyperalgesia
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EDso: The dose that produces 50% of the maximum effect.

Table 4: Pharmacokinetic Parameters
Oral
Species Route T (h) Bioavailability = Reference
(%)
Rat iv./p.o. 1.7 57 [3]
Rhesus Monkey iv. / p.o. 3.9 >100 [3]

TY: Terminal half-life.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize ELN-
441958. These are based on standard methodologies and the available literature.

Radioligand Binding Assay (for Ki determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its
receptor.
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Caption: Radioligand Binding Assay Workflow.

Methodology:

+ Membrane Preparation: IMR-90 human fibroblast cells are cultured and harvested. The cells
are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The
membrane pellet is resuspended and stored at -80°C until use.
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» Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed
concentration of the radioligand, [3H]des-Arg!°-kallidin, and varying concentrations of ELN-
441958. Non-specific binding is determined in the presence of a high concentration of a non-
labeled B1 receptor agonist.

e Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which
traps the membranes with the bound radioligand. The filter is then washed to remove any
unbound radioligand.

» Detection: The radioactivity retained on the filter is quantified using a liquid scintillation
counter.

o Data Analysis: The data are analyzed using non-linear regression to determine the ICso
value (the concentration of ELN-441958 that inhibits 50% of the specific binding of the
radioligand). The Ki value is then calculated from the ICso using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for KB determination)

This functional assay measures the ability of an antagonist to block agonist-induced increases
in intracellular calcium.

Methodology:

e Cell Culture and Dye Loading: IMR-90 cells are seeded in a multi-well plate and grown to
confluency. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4
AM) for a specified time at 37°C.

o Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying
concentrations of ELN-441958 for a defined period.

e Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader.
The B1 receptor agonist, des-Argt°-kallidin, is added to the wells, and the change in
fluorescence intensity is measured over time.

o Data Analysis: The agonist dose-response curves in the presence of different concentrations
of ELN-441958 are constructed. The Schild regression analysis is then used to determine
the KB value of the antagonist.
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Carrageenan-Induced Thermal Hyperalgesia in Rhesus
Monkeys (for in vivo efficacy)

This in vivo model assesses the analgesic effect of a compound on inflammatory pain.
Methodology:

» Acclimatization and Baseline Measurement: Rhesus monkeys are acclimatized to the testing
procedure. Baseline tail-withdrawal latencies in response to a thermal stimulus (e.g., radiant
heat or warm water bath) are determined.

 Induction of Hyperalgesia: A solution of carrageenan is injected subcutaneously into the tail
to induce a local inflammatory response and thermal hyperalgesia.

e Drug Administration: ELN-441958 or vehicle is administered (e.g., subcutaneously) at
various doses.

o Assessment of Analgesia: At different time points after drug administration, the tail-
withdrawal latencies are re-measured. An increase in the withdrawal latency indicates an
analgesic effect.

o Data Analysis: The data are analyzed to determine the dose-dependent effect of ELN-
441958 on reversing thermal hyperalgesia, and the EDso is calculated.

Clinical Development Status

A thorough search of publicly available clinical trial registries and literature did not yield any
information on clinical trials conducted with ELN-441958. This suggests that the compound
may not have progressed to the clinical development stage.

Conclusion

ELN-441958 is a potent and selective bradykinin B1 receptor antagonist with high affinity for
the primate receptor. It demonstrates excellent oral bioavailability and in vivo efficacy in a
primate model of inflammatory pain. The significant species difference in potency, with much
higher activity in primates compared to rodents, highlights the importance of using appropriate
animal models in the preclinical evaluation of B1 receptor antagonists. While the preclinical
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profile of ELN-441958 is promising, there is no publicly available information on its clinical
development. This comprehensive pharmacological profile serves as a valuable resource for
researchers in the fields of pain, inflammation, and GPCR drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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